N-((5-Bromothiophen-2-yl)methylene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine
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Overview
Description
N-((5-Bromothiophen-2-yl)methylene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of N-((5-Bromothiophen-2-yl)methylene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine typically involves the condensation reaction between 5-bromothiophene-2-carbaldehyde and 3,5-dimethyl-4H-1,2,4-triazol-4-amine. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst such as glacial acetic acid. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated and purified through recrystallization or chromatography techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-((5-Bromothiophen-2-yl)methylene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbon-nitrogen double bond.
Substitution: The bromine atom in the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-((5-Bromothiophen-2-yl)methylene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to form coordination complexes with metal ions makes it a candidate for developing metal-based drugs.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound’s interactions with biological macromolecules, such as DNA and proteins, are of interest for understanding its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-((5-Bromothiophen-2-yl)methylene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine involves its ability to interact with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. For example, its interaction with DNA can lead to the inhibition of DNA replication and transcription, resulting in antimicrobial or anticancer effects. The compound’s ability to generate reactive oxygen species (ROS) upon oxidation can also contribute to its biological activity by inducing oxidative stress in target cells .
Comparison with Similar Compounds
N-((5-Bromothiophen-2-yl)methylene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine can be compared with other Schiff bases and thiophene derivatives. Similar compounds include:
N-((5-Bromothiophen-2-yl)methylene)nicotinohydrazide: This compound also contains a bromothiophene moiety and a Schiff base structure, but with a different amine component.
(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline: This compound features a similar bromothiophene moiety but with a different aromatic amine.
(Z)-1-((5-Bromothiophen-2-yl)methylene)-2-(2,4-dinitrophenyl)hydrazine: This compound has a similar Schiff base structure but with a different substituent on the nitrogen atom.
Properties
CAS No. |
303092-69-5 |
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Molecular Formula |
C9H9BrN4S |
Molecular Weight |
285.17 g/mol |
IUPAC Name |
(E)-1-(5-bromothiophen-2-yl)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C9H9BrN4S/c1-6-12-13-7(2)14(6)11-5-8-3-4-9(10)15-8/h3-5H,1-2H3/b11-5+ |
InChI Key |
CMBYOQYGMNJEMO-VZUCSPMQSA-N |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=CC=C(S2)Br)C |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CC=C(S2)Br)C |
Origin of Product |
United States |
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